{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine
Description
Chemical Structure: The compound features a 3-(difluoromethoxy)phenyl group attached to a methylene bridge, which is further connected to a 2-methoxyethylamine moiety. Its molecular formula is C₁₁H₁₅F₂NO₂, with a molecular weight of 255.24 g/mol (exact value may vary depending on isotopic composition) .
Properties
IUPAC Name |
N-[[3-(difluoromethoxy)phenyl]methyl]-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c1-15-6-5-14-8-9-3-2-4-10(7-9)16-11(12)13/h2-4,7,11,14H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJNRORDEGANFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=CC=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine typically involves the reaction of 3-(difluoromethoxy)benzyl chloride with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy and amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the methoxyethylamine side chain may influence its solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table compares {[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine with compounds sharing structural motifs (e.g., fluorinated aromatic rings, methoxy/amine substituents):
Key Observations
Electronic and Steric Effects
- Fluorinated Groups : The difluoromethoxy group in the target compound offers a balance of electronegativity and steric bulk compared to trifluoromethyl (in ) or pentafluoroethyl (in ), which may reduce metabolic oxidation .
- Methoxy vs. Pyrrolidine/Thiomorpholine : The 2-methoxyethylamine in the target compound provides moderate polarity, whereas pyrrolidine () or thiomorpholine () substituents introduce cyclic amines that enhance conformational rigidity and target affinity.
Solubility and Pharmacokinetics
- The 2-methoxyethyl chain in the target compound likely enhances aqueous solubility compared to purely aromatic or alkylamine analogs (e.g., ). However, thiomorpholine derivatives () may exhibit better tissue penetration due to increased lipophilicity.
Biological Activity
The compound {[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine is a novel chemical entity that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features. The presence of a difluoromethoxy group enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Structural Characteristics
The molecular formula of This compound is CHFNO. Its structure comprises:
- A difluoromethoxy group attached to a phenyl ring .
- A 2-methoxyethyl amine moiety which contributes to its pharmacological profile.
This configuration suggests potential interactions with various biological targets, influencing its activity in biochemical pathways.
The mechanism of action for This compound is hypothesized to involve:
- Binding Affinity : The difluoromethoxy group may enhance binding affinity to specific receptors or enzymes, modulating their activity.
- Hydrogen Bonding : The amine group can participate in hydrogen bonding, facilitating interactions with biological macromolecules.
- Metabolic Stability : Enhanced stability due to fluorination may lead to prolonged activity in biological systems.
These interactions can result in various biological effects, including enzyme inhibition and modulation of receptor activity .
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities. The following table summarizes findings related to the biological activity of This compound and structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Difluoromethoxy group + 2-methoxyethyl amine | Potential enzyme inhibition, receptor modulation |
| 3-Methoxybenzylamine | Methoxy group instead of difluoromethoxy | Antidepressant activity |
| 4-Difluorobenzylamine | Difluoro substitution on a different position | Anticancer properties |
| 2-Amino-5-fluorobenzophenone | Fluoro substitution on benzophenone | Antimicrobial effects |
The unique features of This compound may lead to improved bioavailability and reduced toxicity compared to its analogs .
Case Studies
Research into the biological activity of similar difluoromethoxy compounds has yielded promising results. For instance:
- A study on 4-(Difluoromethoxy)phenylmethanamine indicated significant interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
- Another investigation highlighted the anticancer properties of structurally related compounds, emphasizing the importance of the difluoromethoxy group in enhancing therapeutic efficacy .
These findings underscore the need for further exploration of This compound in preclinical and clinical settings.
Future Directions
Ongoing research aims to elucidate the specific mechanisms underlying the biological activities of This compound . Key areas for future investigation include:
- Detailed pharmacodynamics studies to assess efficacy and safety profiles.
- Exploration of potential therapeutic applications in oncology and neurology.
- Development of synthetic pathways for producing derivatives with enhanced properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
